3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one
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Overview
Description
3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a benzofuran ring, and a fluorophenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to maintain consistent quality and to minimize impurities. The use of green solvents and environmentally friendly reagents is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions are typically controlled to ensure the desired product is obtained with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the thiazole and fluorophenyl groups but differs in the substitution pattern.
4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine: This compound also contains the thiazole and fluorophenyl groups but has a different substitution pattern.
Uniqueness
The uniqueness of 3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
684238-80-0 |
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Molecular Formula |
C17H11FN2O2S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H11FN2O2S/c18-11-7-5-10(6-8-11)14-9-23-17(19-14)20-15-12-3-1-2-4-13(12)16(21)22-15/h1-9,15H,(H,19,20) |
InChI Key |
UTSJCZWPPQSFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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